molecular formula C18H21BrN2O2S B11602523 (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11602523
M. Wt: 409.3 g/mol
InChI Key: CZMHHOGIGDVHDL-PTNGSMBKSA-N
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Description

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated aromatic ring, a methoxy group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Formation of the imidazolidinone core: This involves cyclization reactions under specific conditions.

    Final assembly: Combining the different fragments under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanylidene group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Similar in having a brominated aromatic ring but lacks the imidazolidinone core.

    Fluorine compounds: Share halogenation but differ significantly in structure and reactivity.

    Ethyl acetoacetate: Contains a keto group and is used in different types of reactions.

Uniqueness

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a brominated aromatic ring, a methoxy group, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H21BrN2O2S/c1-20-15(11-12-10-13(19)8-9-16(12)23-2)17(22)21(18(20)24)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3/b15-11-

InChI Key

CZMHHOGIGDVHDL-PTNGSMBKSA-N

Isomeric SMILES

CN1/C(=C\C2=C(C=CC(=C2)Br)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=C(C=CC(=C2)Br)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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